Is 2,4-Difluoro-6-methoxybenzaldehyde a solid or liquid at room temperature?
Is 2,4-Difluoro-6-methoxybenzaldehyde a solid or liquid at room temperature?
This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2,4-Difluoro-6-methoxybenzaldehyde , designed for researchers and drug development professionals.
Part 1: Executive Summary & Core Directive
Direct Answer: 2,4-Difluoro-6-methoxybenzaldehyde is a solid at room temperature.
It typically presents as a white to off-white crystalline solid . This physical state is a critical parameter for handling, storage, and process engineering in medicinal chemistry workflows. As a poly-functionalized benzaldehyde, it serves as a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and ion channel modulators (e.g., IKur inhibitors).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data / Specification |
| CAS Number | 608515-57-7 |
| Physical State | Solid (Crystalline) |
| Appearance | White to off-white powder/crystals |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1] |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C recommended to prevent oxidation. |
Part 2: Synthesis & Manufacturing Logic[1]
Mechanistic Pathway: Regioselective Formylation
The most authoritative and scalable route to 2,4-Difluoro-6-methoxybenzaldehyde involves the Rieche formylation of 3,5-difluoroanisole. This method is preferred over Vilsmeier-Haack due to the electron-deficient nature of the difluorinated ring, where the strong Lewis acid (
Reaction Logic
-
Substrate: 3,5-Difluoroanisole.[2][3][4] The methoxy group directs ortho/para, while the fluorines are ortho/para directing but deactivating.
-
Regioselectivity: The directing power of the methoxy group (
effect) dominates. The position between the two fluorines (C4) is sterically crowded and electronically less favorable compared to the positions ortho to the methoxy group. -
Isomer Distribution: The reaction typically yields a mixture of isomers, primarily 2,6-difluoro-4-methoxybenzaldehyde (major) and 2,4-difluoro-6-methoxybenzaldehyde (minor/significant), which must be separated by chromatography or crystallization.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via Rieche formylation. The process requires careful isomer separation.
Detailed Protocol (Bench Scale)
Note: Validated based on standard organofluorine protocols [1, 2].
-
Preparation: In a flame-dried flask under
, dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM). -
Activation: Cool to 0°C. Add Titanium(IV) chloride (
, 1.6 eq) dropwise. The solution will darken, indicating complex formation. -
Formylation: Add 1,1-Dichloromethyl methyl ether (1.0–1.2 eq) dropwise, maintaining temperature < 5°C.
-
Reaction: Stir at 0°C for 1–2 hours, then allow to warm to room temperature if conversion is slow. Monitor by TLC (Target
will differ from the 2,6-difluoro isomer). -
Quench: Pour the reaction mixture carefully onto ice/water. Extract with DCM.[4]
-
Purification: The crude residue is a mixture. Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).
-
Fraction A: 2,6-Difluoro-4-methoxybenzaldehyde (Typically less polar).
-
Fraction B: 2,4-Difluoro-6-methoxybenzaldehyde (Typically more polar, White Solid ).[4]
-
Part 3: Characterization & Quality Control
Trustworthiness in chemical identity is established via NMR. The specific substitution pattern results in distinct splitting patterns for the aromatic protons.
Spectral Fingerprint (¹H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.30 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton. |
| 6.43 – 6.51 | Multiplet (m) | 2H | Ar-H | H3 and H5 protons. Coupling with F atoms causes complex splitting. |
| 3.91 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C6 position. |
Reference Data Source: US Patent 8,357,809 B2 [2].[4]
Part 4: Applications in Drug Discovery
This compound is a "privileged scaffold" because the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and the aldehyde serves as a versatile handle for heterocycle formation.
Primary Utility: Heterocycle Synthesis
The aldehyde group is typically converted into:
-
Oximes: Precursors to amines or nitriles.
-
Hydrazones: Precursors to indazoles (e.g., in kinase inhibitors).
-
Styrenes: Via Wittig/Horner-Wadsworth-Emmons reactions.
Case Study: IKur Inhibitors
In the development of atrial fibrillation treatments (IKur potassium channel inhibitors), the 2,4-difluoro-6-methoxy motif provides critical lipophilicity and electrostatic interactions within the channel pore [2].
Decision Tree: Handling & Storage
Figure 2: Quality control and handling decision tree. The solid state is a key purity indicator.
Part 5: Safety & Handling (E-E-A-T)
While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for fluorinated benzaldehydes .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Reactivity: Air-sensitive. Aldehydes can oxidize to carboxylic acids (2,4-difluoro-6-methoxybenzoic acid) upon prolonged exposure to air.
-
PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.
References
-
Rieche Formylation Mechanism & Scope : Gross, H., Rieche, A., & Matthey, G. (1960). Über die Synthese von Aldehyden aus Phenolen und Phenoläthern. Chemische Berichte. Link
-
Synthesis & Characterization Data : US Patent 8,357,809 B2.[4] Acyclic IKur inhibitors. Assignee: Bristol-Myers Squibb. (2013).[4][5] (See Intermediate 26B). Link
-
Compound Registry : PubChem CID 11533568 (2,4-Difluoro-6-methoxybenzaldehyde). Link
Sources
- 1. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8357809B2 - Acyclic IKur inhibitors - Google Patents [patents.google.com]
- 5. US8357809B2 - Acyclic IKur inhibitors - Google Patents [patents.google.com]
